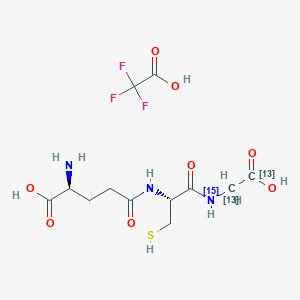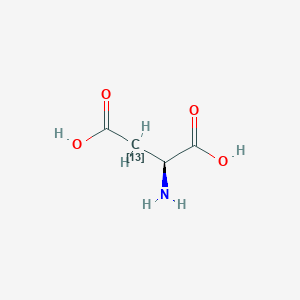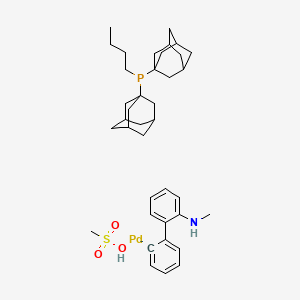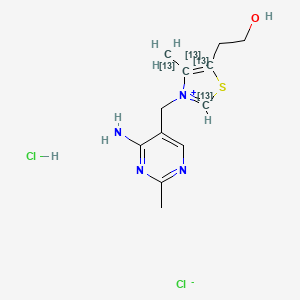
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic compound commonly used in scientific research. It is a type of phosphatidylglycerol, which is a class of phospholipids. This compound is notable for its role in biological membranes and its applications in various fields, including medicine and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleic acid moiety, leading to the formation of epoxides or other oxidized products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Phosphorylation and dephosphorylation reactions are common, altering the phosphate group attached to the glycerol backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Phosphorylation reagents such as phosphorus oxychloride or phosphoric acid.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated phosphatidylglycerols.
Substitution: Various phosphorylated and dephosphorylated products.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research due to its role in biological membranes. Its applications include:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Utilized in the development of synthetic lung surfactants for treating respiratory distress syndrome.
Industry: Employed in the formulation of liposomal drug delivery systems and other pharmaceutical applications
Wirkmechanismus
The compound exerts its effects primarily through its role in reducing interfacial tension at air/water interfaces in biological membranes. This property is crucial in preventing alveolar collapse in the lungs, making it an effective component in synthetic lung surfactants. The molecular targets include the lipid bilayer of cell membranes, where it integrates and modulates membrane fluidity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural properties but different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: Similar fatty acid composition but different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine: Similar fatty acid composition but different head group.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific head group, which imparts distinct biochemical properties. Its ability to reduce interfacial tension and integrate into biological membranes makes it particularly valuable in medical applications, such as synthetic lung surfactants .
Eigenschaften
Molekularformel |
C40H80NO10P |
|---|---|
Molekulargewicht |
766.0 g/mol |
IUPAC-Name |
azanium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-10-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h15,17,37-38,41-42H,3-14,16,18-36H2,1-2H3,(H,45,46);1H3/b17-15-;/t37?,38-;/m1./s1 |
InChI-Schlüssel |
RVRILIVONLLHGP-FOVVTBNVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC/C=C\CCCCCCC.[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC=CCCCCCCC.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)



![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
